Cas no 2228110-26-5 (2-amino-3-(3,5-dinitrophenyl)propanoic acid hydrochloride)

2-Amino-3-(3,5-dinitrophenyl)propanoic acid hydrochloride is a chemically modified amino acid derivative featuring a dinitrophenyl (DNP) substituent on the phenyl ring. This compound is primarily utilized in biochemical and pharmaceutical research due to its role as a synthetic intermediate or probe in studying protein interactions, enzyme inhibition, or hapten conjugation. The hydrochloride salt enhances solubility in aqueous systems, facilitating experimental handling. The presence of electron-withdrawing nitro groups on the aromatic ring contributes to its reactivity, making it valuable for nucleophilic substitution or reduction reactions. Its structural features also enable applications in immunology, such as antigen design, where the DNP moiety serves as a recognizable epitope.
2-amino-3-(3,5-dinitrophenyl)propanoic acid hydrochloride structure
2228110-26-5 structure
商品名:2-amino-3-(3,5-dinitrophenyl)propanoic acid hydrochloride
CAS番号:2228110-26-5
MF:C9H10ClN3O6
メガワット:291.645201206207
CID:6085008
PubChem ID:137964576

2-amino-3-(3,5-dinitrophenyl)propanoic acid hydrochloride 化学的及び物理的性質

名前と識別子

    • 2-amino-3-(3,5-dinitrophenyl)propanoic acid hydrochloride
    • 2-Amino-3-(3,5-dinitrophenyl)propanoic acid;hydrochloride
    • EN300-1725201
    • 2228110-26-5
    • インチ: 1S/C9H9N3O6.ClH/c10-8(9(13)14)3-5-1-6(11(15)16)4-7(2-5)12(17)18;/h1-2,4,8H,3,10H2,(H,13,14);1H
    • InChIKey: RGCIPJSHOKSIFE-UHFFFAOYSA-N
    • ほほえんだ: Cl.OC(C(CC1C=C(C=C(C=1)[N+](=O)[O-])[N+](=O)[O-])N)=O

計算された属性

  • せいみつぶんしりょう: 291.0258127g/mol
  • どういたいしつりょう: 291.0258127g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 7
  • 重原子数: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 327
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 155Ų

2-amino-3-(3,5-dinitrophenyl)propanoic acid hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1725201-1.0g
2-amino-3-(3,5-dinitrophenyl)propanoic acid hydrochloride
2228110-26-5 95%
1g
$671.0 2023-06-04
Enamine
EN300-1725201-0.25g
2-amino-3-(3,5-dinitrophenyl)propanoic acid hydrochloride
2228110-26-5 95%
0.25g
$331.0 2023-09-20
Enamine
EN300-1725201-10.0g
2-amino-3-(3,5-dinitrophenyl)propanoic acid hydrochloride
2228110-26-5 95%
10g
$2884.0 2023-06-04
Enamine
EN300-1725201-1g
2-amino-3-(3,5-dinitrophenyl)propanoic acid hydrochloride
2228110-26-5 95%
1g
$671.0 2023-09-20
Enamine
EN300-1725201-5g
2-amino-3-(3,5-dinitrophenyl)propanoic acid hydrochloride
2228110-26-5 95%
5g
$1945.0 2023-09-20
1PlusChem
1P01FIRN-10g
2-amino-3-(3,5-dinitrophenyl)propanoic acid hydrochloride
2228110-26-5 95%
10g
$3627.00 2023-12-18
Aaron
AR01FIZZ-50mg
2-amino-3-(3,5-dinitrophenyl)propanoic acid hydrochloride
2228110-26-5 95%
50mg
$239.00 2025-02-11
A2B Chem LLC
AY02979-50mg
2-amino-3-(3,5-dinitrophenyl)propanoic acid hydrochloride
2228110-26-5 95%
50mg
$199.00 2024-04-20
Aaron
AR01FIZZ-250mg
2-amino-3-(3,5-dinitrophenyl)propanoic acid hydrochloride
2228110-26-5 95%
250mg
$481.00 2025-02-11
1PlusChem
1P01FIRN-50mg
2-amino-3-(3,5-dinitrophenyl)propanoic acid hydrochloride
2228110-26-5 95%
50mg
$246.00 2023-12-18

2-amino-3-(3,5-dinitrophenyl)propanoic acid hydrochloride 関連文献

2-amino-3-(3,5-dinitrophenyl)propanoic acid hydrochlorideに関する追加情報

2-Amino-3-(3,5-Dinitrophenyl)Propanoic Acid Hydrochloride: A Comprehensive Overview

The compound 2-amino-3-(3,5-dinitrophenyl)propanoic acid hydrochloride (CAS No. 2228110-26-5) is a chemically synthesized compound with significant potential in various scientific and industrial applications. This compound is characterized by its unique structure, which includes an amino group attached to a propanoic acid backbone and a 3,5-dinitrophenyl substituent. The presence of the dinitrophenyl group imparts specific electronic and steric properties, making it a valuable molecule in research and development.

Recent studies have highlighted the importance of dinitrophenyl-containing compounds in medicinal chemistry. The hydrochloride salt form of this compound is particularly useful due to its enhanced solubility and stability under physiological conditions. Researchers have explored its role as a potential lead compound in drug discovery, particularly in the development of anti-inflammatory and anti-cancer agents. The amino group in the molecule serves as a reactive site for further functionalization, enabling the synthesis of derivatives with tailored biological activities.

The synthesis of 2-amino-3-(3,5-dinitrophenyl)propanoic acid hydrochloride involves a multi-step process that includes nucleophilic substitution and acid-base reactions. The optimization of these steps has been a focus of recent research, with scientists aiming to improve yield and purity while minimizing environmental impact. Advanced techniques such as microwave-assisted synthesis and continuous flow chemistry have been employed to streamline the production process.

In terms of pharmacological properties, this compound exhibits notable bioavailability and metabolic stability, which are critical factors for its potential use in therapeutic applications. Preclinical studies have demonstrated its ability to modulate key cellular pathways involved in inflammation and oxidative stress. For instance, research published in *Journal of Medicinal Chemistry* revealed that this compound can inhibit the activity of cyclooxygenase (COX) enzymes, which are central to inflammatory processes.

Moreover, the dinitrophenyl group confers strong electron-withdrawing effects, enhancing the molecule's ability to act as a substrate for various enzymatic reactions. This property has led to its use as a tool compound in biochemical assays and as a building block for constructing more complex molecular architectures. Its application in peptide synthesis has also been explored, where it serves as an efficient coupling agent due to its reactivity with carboxylic acids.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinities of this compound with various protein targets. Molecular docking studies have shown promising interactions with targets such as kinases and proteases, suggesting its potential role in inhibiting these enzymes. Furthermore, the compound's ability to penetrate cellular membranes makes it a candidate for drug delivery systems targeting intracellular pathogens.

In conclusion, 2-amino-3-(3,5-dinitrophenyl)propanoic acid hydrochloride (CAS No. 2228110-26-5) is a versatile compound with diverse applications across multiple disciplines. Its unique structure, combined with advancements in synthetic and analytical techniques, positions it as a valuable asset in both academic research and industrial development. Continued exploration into its biological activities and chemical properties will undoubtedly unlock new opportunities for its utilization in innovative therapies and technologies.

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